molecular formula C9H11NO3S B1282439 5-Acetyl-2-methylbenzenesulfonamide CAS No. 70958-70-2

5-Acetyl-2-methylbenzenesulfonamide

Cat. No. B1282439
CAS RN: 70958-70-2
M. Wt: 213.26 g/mol
InChI Key: FOBJXKVZKYRFOO-UHFFFAOYSA-N
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Description

5-Acetyl-2-methylbenzenesulfonamide (5-AMBS) is an organic compound with a wide range of applications in scientific research. It is an important building block in the synthesis of organic compounds and is used as a reagent in organic and inorganic chemistry. 5-AMBS has been used in a variety of research applications, including drug design, drug metabolism, and enzyme inhibition.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structure Evaluation : The compound was used in the synthesis and structural evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, with a focus on their properties like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory effects and antioxidant activity (Mphahlele, Gildenhuys, & Zamisa, 2021).

Enzyme Inhibition and Antioxidant Activities

  • Anticholinesterase and Antioxidant Activities : A study synthesized derivatives of this compound to evaluate their potential in inhibiting AChE and BChE, crucial in Alzheimer’s disease research, and assessed their antioxidant effects (Abbasi et al., 2018).

Antibacterial and Anti-inflammatory Potential

  • Antibacterial and Anti-inflammatory Applications : Research focused on the synthesis of new sulfonamides derived from 5-Acetyl-2-methylbenzenesulfonamide to explore their potential as antibacterial agents and their efficacy in inflammatory ailments (Abbasi et al., 2017).

Crystallography and Molecular Structure

  • Crystallographic Studies : The compound was involved in the preparation of new allylsulfonamide, with the final product's molecular structure determined using X-ray crystallography (Souza et al., 2018).

Antimicrobial and Antiproliferative Agents

  • Design of Antimicrobial and Antiproliferative Agents : Studies involved the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives to create effective antimicrobial and antiproliferative agents (El-Gilil, 2019).

Adrenergic Antagonistic and Antihypertensive Activities

  • Adrenergic Antagonistic and Antihypertensive Research : Benzenesulfonamide derivatives, including this compound, were investigated for their α-and β-adrenergic blocking activities and potential as antihypertensive agents (Fujikura et al., 1982).

Solvatochromic Studies

  • Solvatochromic Parameter Studies : The compound was studied in binary mixtures with solvents like acetone, analyzing deviations from ideal behavior in terms of intermolecular interactions (Pirilä-Honkanen, 1996).

Synthesis, Characterization, and Computational Studies

  • Synthesis and Computational Analysis : New sulfonamide molecules like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide were synthesized and characterized using a range of techniques including spectroscopy and computational methods (Murthy et al., 2018).

Anticancer and Radiosensitizing Evaluation

  • Anticancer and Radiosensitizing Properties : The compound was used in the synthesis of novel sulfonamide derivatives, which were tested for their anticancer activity and ability to enhance the effect of γ-radiation in cancer treatment (Ghorab et al., 2015).

properties

IUPAC Name

5-acetyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBJXKVZKYRFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504577
Record name 5-Acetyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70958-70-2
Record name 5-Acetyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thus obtained 5-acetyl-2-methylbenzenesulfonyl chloride was dissolved in 790 g of tetrahydrofuran, then 81 g of ammonia gas was added at a temperature below 10° C. 800 Grams of water was added to this reaction mixture, and tetrahydrofuran was removed by evaporation to crystallized 5-acetyl-2-methylbenzenesulfonamide. The crystals were collected by filtration, and dried to obtain 176.8 g (0.83M) of 5-acetyl-2-methylmethylbenzenesulfonamide. Melting point: 150.5°-151.5° C. The yield was 95% on the basis of 5-acetyl-2-methylbenzenesulfonyl chloride, and was 83% on the basis of N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonate.
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